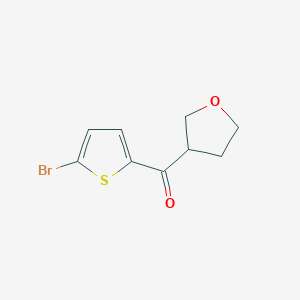

3-(5-Bromothiophene-2-carbonyl)oxolane

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(5-Bromthiophen-2-carbonyl)oxolan beinhaltet typischerweise die Bromierung von Thiophen, gefolgt von einer Acylierung und anschliessender Cyclisierung, um den Oxolan-Ring zu bilden. Die Reaktionsbedingungen umfassen oft die Verwendung von Bromierungsmitteln wie N-Bromsuccinimid (NBS) und Acylierungsmitteln wie Acylchloriden unter kontrollierten Temperaturen und Lösungsmitteln.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können grosstechnische Bromierungs- und Acylierungsprozesse beinhalten, wobei kontinuierliche Strömungsreaktoren eingesetzt werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation ist üblich, um hohe Reinheitsgrade zu erreichen.

Eigenschaften

IUPAC Name |

(5-bromothiophen-2-yl)-(oxolan-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c10-8-2-1-7(13-8)9(11)6-3-4-12-5-6/h1-2,6H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAKQTPZYWWOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophene-2-carbonyl)oxolane typically involves the bromination of thiophene followed by acylation and subsequent cyclization to form the oxolane ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and acylating agents like acyl chlorides under controlled temperatures and solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(5-Bromthiophen-2-carbonyl)oxolan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Bromthiophen-Einheit kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohol-Derivate zu bilden.

Substitution: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.

Substitution: Nukleophile wie Natriumazid (NaN3) oder Kaliumthiocyanat (KSCN) in polaren Lösungsmitteln.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Thiophenderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(5-Bromthiophen-2-carbonyl)oxolan beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Bromthiophen-Einheit kann π-π-Wechselwirkungen und Wasserstoffbrückenbindungen eingehen, während der Oxolan-Ring die Löslichkeit und Bioverfügbarkeit verbessern kann. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt.

Wirkmechanismus

The mechanism of action of 3-(5-Bromothiophene-2-carbonyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions and hydrogen bonding, while the oxolane ring can enhance solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(5-Chlorthiophen-2-carbonyl)oxolan

- 3-(5-Fluorthiophen-2-carbonyl)oxolan

- 3-(5-Iodthiophen-2-carbonyl)oxolan

Einzigartigkeit

3-(5-Bromthiophen-2-carbonyl)oxolan ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das an spezifischen Halogenbrückenbindungen teilnehmen kann. Diese Eigenschaft kann die Reaktivität und biologische Aktivität der Verbindung beeinflussen, was sie von ihren chlorierten, fluorierten und iodierten Analoga unterscheidet.

Biologische Aktivität

3-(5-Bromothiophene-2-carbonyl)oxolane is a compound characterized by a five-membered oxolane ring (or tetrahydrofuran) substituted with a 5-bromothiophene-2-carbonyl group. This unique structure combines the properties of both oxolane and thiophene moieties, which are significant in organic synthesis and medicinal chemistry due to their diverse biological activities. The presence of the bromine atom enhances the reactivity of the thiophene ring, allowing for further functionalization and potential applications in various chemical processes.

Biological Activities

Research indicates that compounds similar to 3-(5-Bromothiophene-2-carbonyl)oxolane exhibit various biological activities, including:

- Anticancer Properties : Compounds with thiophene derivatives have shown promise in inhibiting cancer cell proliferation. The brominated thiophene moiety contributes to this activity by enhancing interactions with biological targets.

- Antibacterial Activity : Some studies suggest that thiophene derivatives can inhibit the growth of bacteria, particularly multidrug-resistant strains of Mycobacterium tuberculosis .

- COX Inhibition : Related compounds have demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes .

- Enzyme Modulation : The carbonyl group in the compound is susceptible to nucleophilic attack, making it a potential candidate for enzyme inhibition or modulation .

The mechanism of action for 3-(5-Bromothiophene-2-carbonyl)oxolane likely involves interactions with specific molecular targets such as enzymes and receptors. The compound may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction and gene expression.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 5-Chlorothiophene-2-carbonyl | Thiophene derivative | Chlorine substituent enhances reactivity |

| 3-Amino-tetrahydrofuran-3-carboxylic acid amide | Oxolane derivative | Exhibits strong biological activity |

| 5-Methylthiophene-2-carboxylic acid | Thiophene derivative | Used in organic synthesis |

The unique combination of a brominated thiophene moiety with an oxolane ring sets 3-(5-Bromothiophene-2-carbonyl)oxolane apart from these similar compounds, enhancing its reactivity and potential applications in medicinal chemistry and materials science .

Case Studies

- Antimycobacterial Activity : A study on morpholino-thiophenes showed that structural modifications could lead to enhanced activity against Mycobacterium tuberculosis. It suggests that similar modifications on 3-(5-Bromothiophene-2-carbonyl)oxolane could yield potent antimycobacterial agents .

- COX Inhibition Studies : Research on related tetrahydrofuran derivatives indicated that substituents at specific positions significantly affect COX inhibition. This implies that 3-(5-Bromothiophene-2-carbonyl)oxolane could be optimized for enhanced anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.